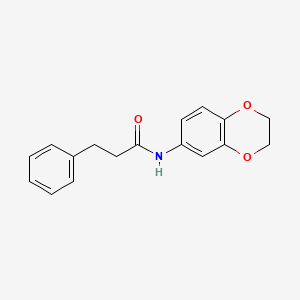![molecular formula C19H23NOS B5889072 N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5889072.png)
N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)thio]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)thio]propanamide, commonly known as EMPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMPTP is a synthetic molecule that is used as a research tool for studying the physiological and biochemical effects of certain proteins and enzymes.
Mécanisme D'action
EMPTP exerts its inhibitory effect on metalloproteases by binding to the active site of the enzyme and preventing substrate binding. Similarly, it inhibits protein tyrosine phosphatases by binding to the catalytic domain of the enzyme and preventing its activity. The exact mechanism of action of EMPTP is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
EMPTP has been shown to have various biochemical and physiological effects. It has been reported to inhibit the migration and invasion of cancer cells, which is a crucial step in the metastatic process. EMPTP has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in the immune response. Additionally, EMPTP has been shown to modulate the activity of certain signaling pathways, which are involved in various cellular processes such as cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EMPTP in lab experiments is its specificity towards certain enzymes and proteins. This allows researchers to study the activity of these molecules without affecting other cellular processes. Additionally, EMPTP is relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, one of the limitations of using EMPTP is its potential toxicity. Further studies are needed to determine the safe dosage and concentration of EMPTP for experimental use.
Orientations Futures
There are several future directions for the research on EMPTP. One area of interest is the development of EMPTP-based therapeutics for the treatment of various diseases such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of EMPTP and its potential applications in various fields such as drug discovery and biotechnology. Finally, the development of more specific and potent inhibitors based on EMPTP could lead to the discovery of novel drug targets and therapies.
Méthodes De Synthèse
The synthesis of EMPTP involves the reaction of 2-ethyl-6-methylphenol and p-toluenethiol with 3-bromopropionyl chloride in the presence of a base. The resulting intermediate is then treated with sodium methoxide to obtain EMPTP. The purity of the final product can be confirmed by using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
EMPTP is primarily used as a research tool for studying the activity of certain enzymes and proteins. It has been shown to inhibit the activity of metalloproteases, which are enzymes that play a crucial role in various physiological processes such as tissue remodeling and wound healing. EMPTP can also be used to study the activity of protein tyrosine phosphatases, which are enzymes that regulate various cellular processes such as cell growth and differentiation.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-4-16-7-5-6-15(3)19(16)20-18(21)12-13-22-17-10-8-14(2)9-11-17/h5-11H,4,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEVXYVXOCBJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCSC2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-chlorophenoxy)benzyl]thiomorpholine](/img/structure/B5888993.png)
![N-(3-{[(3-acetylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5888995.png)

![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5889006.png)
![ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5889026.png)


![N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5889045.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5889052.png)
![2-(3-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5889058.png)

![1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethyl-1-propanone](/img/structure/B5889081.png)

![[(1-ethyl-1H-indol-3-yl)methylene]malononitrile](/img/structure/B5889093.png)